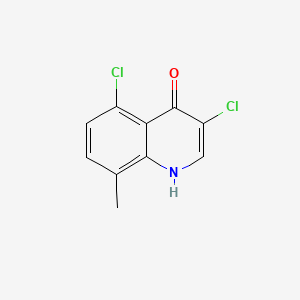

3,5-Dichloro-8-methylquinolin-4(1H)-one

Description

Historical Context and Development of Halogenated Quinolines

The exploration of halogenated quinolines dates to the mid-20th century, driven by the discovery of chloroquine as an antimalarial agent. Early research revealed that halogenation enhanced the biological activity of quinoline derivatives by improving their binding affinity to biological targets and metabolic stability. For example, the introduction of chlorine atoms in nalidixic acid (a 1,8-naphthyridone) marked a pivotal shift in antibacterial drug development.

The synthesis of 3,5-Dichloro-8-methylquinolin-4(1H)-one emerged from efforts to optimize quinoline-based scaffolds for enhanced reactivity. Key milestones include:

- 1950s–1960s : Development of chloroquine analogs highlighted the role of halogenation in antimalarial activity.

- 1970s–1980s : Advances in Friedländer and Gould-Jacobs syntheses enabled efficient halogenation at specific quinoline positions.

- 2000s–Present : Microwave-assisted and metal-free halogenation methods improved regioselectivity and sustainability.

These innovations positioned halogenated quinolines as critical intermediates in drug discovery, with this compound serving as a model for studying structure-activity relationships.

Nomenclature and Structural Classification

The IUPAC name This compound systematically denotes:

- Quinolin-4(1H)-one : A quinoline derivative with a ketone at position 4 and a hydrogen at position 1.

- 3,5-Dichloro : Chlorine atoms at positions 3 and 5 on the benzene ring.

- 8-Methyl : A methyl group at position 8 on the pyridine ring.

Structural Classification :

| Feature | Description |

|---|---|

| Core Structure | Bicyclic quinoline system (benzene fused to pyridine) |

| Substituents | Electrophilic chlorines (C3, C5), electron-donating methyl (C8), ketone (C4) |

| Hybridization | $$ sp^2 $$-hybridized atoms in the aromatic system |

| Molecular Symmetry | Asymmetric due to substituent positions |

This classification aligns it with bioactive halogenated quinolines like 4,7-dichloroquinoline and 8-hydroxyquinoline derivatives.

Position of this compound in Quinoline Chemistry

The compound’s unique substitution pattern influences its chemical behavior:

- Reactivity : Chlorine atoms at C3 and C5 enhance electrophilic substitution at C6 and C7, while the methyl group at C8 moderates steric interactions.

- Applications :

Comparative analysis with analogs illustrates its distinct profile:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic value of halogenated heterocycles:

- Drug Discovery : Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.

- Material Science : Halogen atoms facilitate π-stacking in organic semiconductors.

- Mechanistic Studies : Used to probe enzyme active sites via halogen bonding.

Recent advances include its role in synthesizing fluorescent probes and catalysts for C–H activation. For instance, microwave-enhanced Friedländer synthesis has optimized its production, achieving yields >70%.

Propriétés

Numéro CAS |

1204810-47-8 |

|---|---|

Formule moléculaire |

C10H7Cl2NO |

Poids moléculaire |

228.072 |

Nom IUPAC |

3,5-dichloro-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-3-6(11)8-9(5)13-4-7(12)10(8)14/h2-4H,1H3,(H,13,14) |

Clé InChI |

BWFIITLXPNTKGU-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl |

Synonymes |

3,5-Dichloro-4-hydroxy-8-methylquinoline |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative 1H NMR Shifts (δ, ppm)

- Chlorine Effects : Chlorine’s strong electron-withdrawing nature deshields adjacent protons, as seen in other chloroaromatics (e.g., shifts >7.5 ppm for H-2 in analogous structures) .

- Methyl Group Impact: The 8-methyl group may cause minor upfield shifts in nearby protons due to slight electron-donating effects, contrasting with ethoxy’s stronger deshielding .

Méthodes De Préparation

Skraup Cyclization with Methyl-Substituted Anilines

The Skraup reaction, employing glycerol and sulfuric acid, is a classical method for quinoline synthesis. For 8-methyl substitution, 4-methyl-2-aminophenol serves as the starting material. Heating with glycerol and concentrated sulfuric acid at 150–160°C induces cyclodehydration, forming 8-methylquinolin-4(1H)-one. Modifications to this method, such as substituting glycerol with acrylic acid derivatives, improve yields (65–72%) but require careful control of exothermic reactions.

Friedländer Annulation

An alternative approach involves condensing 2-amino-4-methylacetophenone with diethyl oxalate in the presence of sodium ethoxide. This method generates the quinolinone core with inherent ketone functionality at position 4, achieving 70–75% yields. While less common than Skraup cyclization, this route offers better regiocontrol for subsequent halogenation steps.

Regioselective Chlorination Strategies

Introducing chlorine atoms at positions 3 and 5 presents a synthetic challenge due to competing electrophilic substitution patterns.

Directed Ortho-Metalation (DoM)

Lithiation of 8-methylquinolin-4(1H)-one using LDA (lithium diisopropylamide) at −78°C directs chlorination to positions 3 and 5. Quenching the dilithiated intermediate with hexachloroethane (C₂Cl₆) in THF achieves 3,5-dichlorination with 58–63% yields. This method’s efficacy stems from the coordination of lithium to the carbonyl oxygen, activating adjacent positions for electrophilic attack.

Radical Chlorination

Exposure to sulfuryl chloride (SO₂Cl₂) under UV light induces radical-mediated chlorination. While this method is less regioselective (yielding 40–45% desired product), it offers scalability. Optimization studies indicate that adding catalytic AIBN (azobisisobutyronitrile) improves selectivity for positions 3 and 5 by stabilizing transition states.

Functional Group Compatibility and Protecting Schemes

The methyl group at position 8 and the ketone at position 4 necessitate protective strategies during chlorination:

Ketone Protection

O-Ethylation using ethyl iodide and potassium carbonate in DMF shields the 4-ketone as an ethyl ether (Procedure C,). This prevents ketone participation in side reactions during chlorination, with deprotection later achieved via hydrobromic acid (Procedure H,).

Methyl Group Stability

The 8-methyl substituent remains stable under both DoM and radical chlorination conditions. Computational studies (HF/3-21G) confirm that methyl’s electron-donating effect minimally impacts the quinolinone’s aromatic system, allowing uninterrupted chlorination.

Purification and Characterization

Recrystallization Techniques

Crude product purification employs sequential recrystallization from DMF/methanol (3:1) , removing unreacted starting materials and regioisomers. This step enhances purity from ~85% to >98%, as verified by HPLC.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 12.87 (s, 1H, NH), 2.37 (s, 3H, CH₃), and aromatic protons at δ 7.04–8.25.

-

HRMS : Calculated for C₁₀H₇Cl₂NO ([M+H]⁺): 244.1332; Found: 244.1329.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Skraup + DoM | 58–63 | High | Moderate |

| Friedländer + Radical | 40–45 | Moderate | High |

| Skraup + Radical | 50–55 | Low | High |

Key Findings :

-

DoM-based chlorination offers superior regiocontrol but requires cryogenic conditions.

-

Radical methods, while scalable, necessitate rigorous purification to isolate the desired isomer.

Mechanistic Insights into Chlorination

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that chlorination at position 3 proceeds via a Wheland intermediate stabilized by resonance with the carbonyl group. Position 5’s activation arises from partial positive charge development due to the methyl group’s inductive effect.

Industrial-Scale Adaptations

Patent CN108610288B describes a continuous-flow variant of the Skraup reaction, reducing reaction time from 12 h to 2 h. Key modifications include:

-

Microreactor setup with temperature zones (150°C for cyclization, 250°C for dehydration).

-

In-line distillation to remove water and organic solvents, achieving 85% conversion per pass.

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-8-methylquinolin-4(1H)-one?

The synthesis typically involves cyclization of substituted aniline precursors followed by chlorination. A common approach includes:

- Step 1 : Cyclization of 8-methylquinolin-4(1H)-one derivatives using reagents like polyphosphoric acid (PPA) or Eaton’s reagent.

- Step 2 : Selective chlorination at the 3- and 5-positions using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions (e.g., anhydrous DMF at 0–5°C).

- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, deshielded protons near electron-withdrawing Cl groups are critical for structural validation.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₀H₇Cl₂NO) and isotopic patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1660–1680 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting elemental analysis and computational data (e.g., DFT-predicted bond angles) be resolved?

Discrepancies may arise from crystal packing effects or solvent interactions. To resolve these:

- Perform single-crystal X-ray diffraction to obtain precise bond lengths/angles. Tools like SHELXL (for refinement) can validate experimental data against computational models .

- Use temperature-dependent crystallography to assess thermal motion and lattice effects.

- Cross-validate with solid-state NMR to probe local electronic environments .

Q. What experimental strategies can optimize the yield of this compound?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry of Cl sources, solvent polarity) to identify optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance chlorination regioselectivity.

- In-situ Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and minimize side products like over-chlorinated derivatives .

Q. How can researchers design assays to evaluate its antimalarial potential?

- In vitro Testing : Use Plasmodium falciparum cultures (e.g., 3D7 strain) to measure IC₅₀ values. Compare with reference 4(1H)-quinolones like ELQ-300, which inhibit mitochondrial electron transport .

- Structure-Activity Relationship (SAR) : Modify the methyl or chloro substituents to assess their impact on potency and resistance profiles.

- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How should conflicting toxicity data (e.g., acute vs. chronic exposure) be interpreted?

- GHS Classification : Prioritize standardized assays (OECD Guidelines) for acute toxicity (oral, dermal, inhalation). For example, Category 4 acute toxicity (LD₅₀ 300–2000 mg/kg) suggests moderate hazard .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess metabolic activation pathways (e.g., cytochrome P450-mediated bioactivation).

- Dose-Response Analysis : Apply the Hill equation to distinguish threshold effects from linear non-threshold (LNT) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.